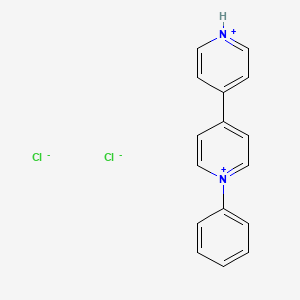![molecular formula C8H10O4 B14334377 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one CAS No. 107986-51-6](/img/structure/B14334377.png)
3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one: is a chemical compound known for its unique spirocyclic structure. It is also referred to as 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one . This compound is a metabolite of spiromesifen, a spirocyclic tetronic acid used as an environmentally friendly pesticide . The compound’s structure includes a spiro linkage, which is a rare and interesting feature in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one typically involves the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentane-carboxylate . The reaction is carried out under reflux conditions in the presence of potassium t-butoxide in t-butyl alcohol. After refluxing for several hours, the mixture is acidified with hydrochloric acid to precipitate the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one is used as an intermediate in the synthesis of spiromesifen, a potent acaricide . Its unique structure makes it a valuable compound for studying spirocyclic systems and their reactivity.
Biology and Medicine: The compound’s biological activity is primarily related to its role as a metabolite of spiromesifen. It has been studied for its potential effects on various biological systems, including its ecotoxicity and impact on non-target organisms .
Industry: In the agricultural industry, this compound is significant due to its role in the production of spiromesifen, which is used to control pests in crops .
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets in pests. The compound inhibits the synthesis of lipids in pests, leading to their death . The molecular targets include enzymes involved in lipid metabolism, which are crucial for the survival and reproduction of pests.
Vergleich Mit ähnlichen Verbindungen
Spiromesifen: A spirocyclic tetronic acid used as a pesticide.
Spirodiclofen: Another spirocyclic compound used as an acaricide.
Spirotetramat: A related compound with similar pesticidal properties.
Comparison: 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one is unique due to its specific structure and role as a metabolite of spiromesifen. Compared to other similar compounds, it has distinct reactivity and biological activity, making it valuable for specific applications in pest control and chemical synthesis .
Eigenschaften
CAS-Nummer |
107986-51-6 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
3,4-dihydroxy-1-oxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C8H10O4/c9-5-6(10)8(12-7(5)11)3-1-2-4-8/h9-10H,1-4H2 |
InChI-Schlüssel |
VMXRYFLXJONWCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(=C(C(=O)O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




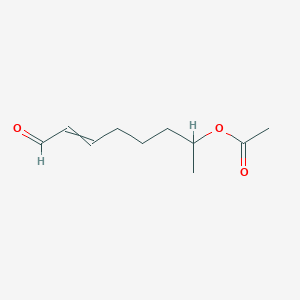

![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)
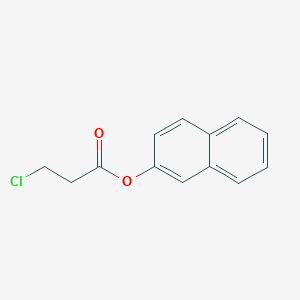
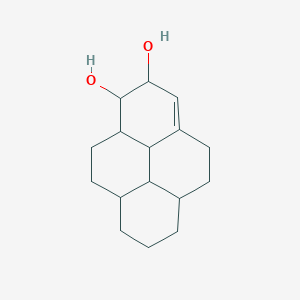
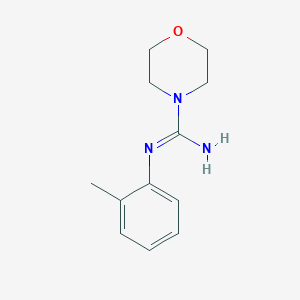



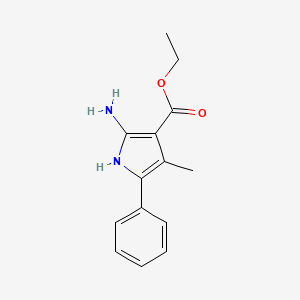
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
